molecular formula C15H20O4 B1678521 Plenolin CAS No. 34257-95-9

Plenolin

Cat. No. B1678521
CAS RN: 34257-95-9
M. Wt: 264.32 g/mol
InChI Key: ICKWITMQEROMDG-ZIPHENGMSA-N
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Description

Plenolin is a compound with the molecular formula C15H20O4 . It is also known by other names such as Dihydrohelenalin and 11,13-Dihydrohelenalin . It has been identified as a cytotoxic pseudoguaianolide sesquiterpene lactone .


Synthesis Analysis

The structure and absolute configuration of Plenolin have been determined by X-ray analysis of the p-iodobenzoate derivative . The structure was solved by the heavy-atom method and the atomic parameters were refined by full-matrix least-squares calculations .


Molecular Structure Analysis

Plenolin has a complex molecular structure. The cycloheptane ring adopts a twist chair conformation, the γ-lactone ring is in an envelope conformation, and the cyclopentenone ring approximates a half-chair form .


Physical And Chemical Properties Analysis

Plenolin has a molecular weight of 264.32 . Its exact mass is 264.14 and it has an average mass of 264.317 Da .

Scientific Research Applications

Pharmacokinetics in Mice

A study by Grippo et al. (1991) explored the pharmacokinetics of [3H]-plenolin, a radiolabelled analog of helenalin, in BDF1 mice. They used intravenous, intraperitoneal, and oral administration to determine its behavior in the body. The study revealed a maximum terminal half-life of 57.3 hours, with urinary and fecal excretion being significant pathways for elimination. Importantly, the study noted that [3H]-plenolin did not associate significantly with DNA, RNA, or protein of leukemia or human fibroblast cells, which indicates its selective uptake and metabolism in the body (Grippo et al., 1991).

Antitumor Properties

In a study by Imakura et al. (1980), various sesquiterpene lactones including plenolin were isolated from Helenium microcephalum and evaluated for their antitumor properties. This study was significant in identifying plenolin as a compound with potential antileukemic activity. The structural elucidation of these lactones, including plenolin, shed light on their possible mechanisms of action in antitumor activity (Imakura et al., 1980).

Structural Analysis

McPhail and Onan (1975) conducted a structural and absolute configuration analysis of plenolin. By utilizing X-ray analysis of plenolin p-iodobenzoate, they determined its molecular structure, which is critical for understanding how plenolin interacts at the molecular level. This type of analysis is fundamental for developing potential pharmaceutical applications of plenolin, as structure-activity relationships are key in drug design (McPhail & Onan, 1975).

Discovery and Functions in Cellular Processes

Though not directly about plenolin, the paper by Fujisawa (2004) on the discovery of semaphorin receptors, neuropilin, and plexin, provides context on the intricate cellular processes that molecules like plenolin might influence. Understanding these cellular receptors and pathways is crucial for comprehending how compounds like plenolin may exert their effects at the cellular level (Fujisawa, 2004).

Safety And Hazards

Safety data for Plenolin suggests that it should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

(1S,3aR,5R,5aR,8aR,9S,9aS)-9-hydroxy-1,5,8a-trimethyl-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,7-b]furan-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h4-5,7-10,12-13,17H,6H2,1-3H3/t7-,8+,9+,10-,12-,13+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKWITMQEROMDG-ZIXXKTFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@@H]([C@@H](C(=O)O2)C)[C@@H]([C@]3([C@H]1C=CC3=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Plenolin

CAS RN

34257-95-9
Record name 11,13-Dihydrohelenalin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34257-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PLENOLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7Z3NV8U7T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
294
Citations
AA Grippo, SD Wyrick, KH Lee, RP Shrewsbury… - Planta …, 1991 - thieme-connect.com
… H]-plenolin was secreted in the bile. Following intraperitoneal administration of [3 H]-plenolin, … [3 H]-Plenolin was rapidly taken up by murine tumor cells and human fibroblasts. The drug …
Number of citations: 9 www.thieme-connect.com
Y Imakura, KH Lee, D Sims, RY Wu… - Journal of …, 1980 - Wiley Online Library
The antitumor sesquiterpene lactones microhelenins‐A, B, and C, microlenin acetate, and plenolin were isolated from Helenium microcephalum. The structures and stereochemistry of …
Number of citations: 18 onlinelibrary.wiley.com
L Kuo-Hsiung, T Ibuka, AT McPhail, KD Onan… - Tetrahedron …, 1974 - Elsevier
… ,* we isolated plenolin aa a cytotoxic principle3*4 from Florida Helenium autumnale L.5*6 and are reporting our reinvestigation of the structure of plenolin.7 Plenolin was isolated in 0.13…
Number of citations: 17 www.sciencedirect.com
AT McPhail, KD Onan - Journal of the Chemical Society, Perkin …, 1975 - pubs.rsc.org
The structure and absolute configuration of the cytotoxic pseudoguaianolide sesquiterpene lactone, plenolin (II), have been determined by X-ray analysis of the p-iodobenzoate …
Number of citations: 4 pubs.rsc.org
RSL Taylor, GHN Towers - Phytochemistry, 1998 - Elsevier
… While plenolin type sesquiterpene lactones are known to possess antibacterial activity, compound 2 has not been tested previous to this investigation. Compound 3 had been previously …
Number of citations: 117 www.sciencedirect.com
JB Wu, YT CHUN, Y Ebizuka… - Chemical and …, 1991 - jstage.jst.go.jp
… These spectral data suggested CM~4 to be a plenolin (l3fl-ll,l3… finally identified as a new plenolin, senecioylplenolin (2).” CM-… of thymol derivatives and plenolin type sesquiterpenes from …
Number of citations: 66 www.jstage.jst.go.jp
AA Grippo - 1989 - elibrary.ru
… Following intraperitoneal administration of $\sp3$H-plenolin, no … Following intravenous administration of $\sp3$H-plenolin, the … Approximately 50% of $\sp3$H-plenolin and/or its …
Number of citations: 3 elibrary.ru
S Iwakami, JB Wu, Y Ebizuka… - Chemical and …, 1992 - jstage.jst.go.jp
… It is worth noting that plenolin type sesquiterpenes contained in C. minima possess inhibitory eflects on histamine release from rat mast cells as well as on PAF binding. The results so …
Number of citations: 130 www.jstage.jst.go.jp
TJ Schmidt - Bioorganic & medicinal chemistry, 1997 - Elsevier
… Addition of GSH to the cyclopentenone of 11α,13-dihydrohelenalin (plenolin) showed the same characteristics as observed with helenalin while 2α-acetoxy-2,3-dihydro-4βH-helenalin (…
Number of citations: 178 www.sciencedirect.com
KH Lee, Y Imakura, D Sims, RY Wu, IH Hall - J. Pharm. Sci, 1980
Number of citations: 2

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